molecular formula C17H15ClN2O2S B2373238 1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea CAS No. 2034489-57-9

1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Cat. No.: B2373238
CAS No.: 2034489-57-9
M. Wt: 346.83
InChI Key: KIPCGIHVIGKWOS-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-chlorobenzylamine and 5-(thiophen-2-yl)furan-2-carbaldehyde. These intermediates are then subjected to a condensation reaction with isocyanates under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(2-furylmethyl)urea
  • 1-(4-Chlorobenzyl)-3-(5-thiophen-2-ylmethyl)urea
  • 1-(4-Chlorobenzyl)-3-(2-thiophen-2-ylmethyl)urea

Uniqueness

1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea stands out due to its combined thiophene-furan moiety, which imparts unique electronic and steric properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-15(22-14)16-2-1-9-23-16/h1-9H,10-11H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPCGIHVIGKWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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